3-bromo-1-tert-butyl-4-chloro-1H-pyrazolo[3,4-d]pyrimidine
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Overview
Description
This compound belongs to the class of organic compounds known as phenylpyrazoles . It consists of a pyrazole ring fused to a phenyl group . It is also known as 3-Bromo-1-(tert-butyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine .
Molecular Structure Analysis
The molecular structure of this compound includes a pyrazolo[3,4-d]pyrimidine ring system . The InChI code for this compound is 1S/C5H2BrClN4/c6-3-2-4(7)8-1-9-5(2)11-10-3 .Chemical Reactions Analysis
While specific chemical reactions involving “3-bromo-1-tert-butyl-4-chloro-1H-pyrazolo[3,4-d]pyrimidine” are not detailed in the retrieved sources, pyrazolo[3,4-d]pyrimidine derivatives have been synthesized and evaluated for their activities to inhibit TRKA .Scientific Research Applications
Synthesis of Indole Derivatives
Indole derivatives are significant in natural products and drugs . They play a crucial role in cell biology . The application of indole derivatives for the treatment of cancer cells, microbes, and various disorders in the human body has attracted increasing attention . The compound “3-bromo-1-tert-butyl-4-chloro-1H-pyrazolo[3,4-d]pyrimidine” could potentially be used in the synthesis of these indole derivatives.
Biological Potential of Indole Derivatives
Indole derivatives possess various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities . The compound “3-bromo-1-tert-butyl-4-chloro-1H-pyrazolo[3,4-d]pyrimidine” could be used to synthesize these indole derivatives, contributing to these biological activities.
Preparation of Solid Hexacoordinate Complexes
4-Bromopyrazole, a compound similar to “3-bromo-1-tert-butyl-4-chloro-1H-pyrazolo[3,4-d]pyrimidine”, can be used in the preparation of solid hexacoordinate complexes . It’s possible that “3-bromo-1-tert-butyl-4-chloro-1H-pyrazolo[3,4-d]pyrimidine” could also be used in similar applications.
Synthesis of 1,4’-Bipyrazoles
4-Bromopyrazole can be used as a starting material in the synthesis of 1,4’-bipyrazoles . Given the structural similarity, “3-bromo-1-tert-butyl-4-chloro-1H-pyrazolo[3,4-d]pyrimidine” might also be used in the synthesis of 1,4’-bipyrazoles.
Anticancer Evaluation
In 2011, Song et al. reported the synthesis and anticancer evaluation of novel fluorinated pyrazolo[3,4-d]pyrimidine with a 1,3,4-thiadiazole heterocyclic ring . Given the structural similarity, “3-bromo-1-tert-butyl-4-chloro-1H-pyrazolo[3,4-d]pyrimidine” might also have potential anticancer properties.
Synthesis of Azepinoindole
The Fischer indole synthesis of the optically active cyclohexanone and phenylhydrazine hydrochloride using methanesulfonic acid under reflux in MeOH gave the corresponding tricyclic indole . After six steps, it gave azepinoindole . “3-bromo-1-tert-butyl-4-chloro-1H-pyrazolo[3,4-d]pyrimidine” might also be used in similar synthetic pathways.
Mechanism of Action
Target of Action
The primary target of 3-bromo-1-tert-butyl-4-chloro-1H-pyrazolo[3,4-d]pyrimidine is Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a crucial protein in cell cycle regulation, and its inhibition is an appealing target for cancer treatment that targets tumor cells in a selective manner .
Mode of Action
The compound interacts with CDK2, inhibiting its activity. This inhibition results in a significant alteration in cell cycle progression, leading to apoptosis induction within certain cell lines
Biochemical Pathways
The inhibition of CDK2 affects the cell cycle progression pathway. CDK2 is essential for the G1/S and G2/M phase transitions of the cell cycle. By inhibiting CDK2, the compound disrupts these transitions, leading to cell cycle arrest and apoptosis .
Result of Action
The compound’s action results in significant cytotoxic activities against certain cell lines. For instance, it has shown superior cytotoxic activities against MCF-7 and HCT-116 with IC50 range (45–97 nM) and (6–99 nM), respectively, and moderate activity against HepG-2 with IC50 range of (48–90 nM) compared to sorafenib .
properties
IUPAC Name |
3-bromo-1-tert-butyl-4-chloropyrazolo[3,4-d]pyrimidine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10BrClN4/c1-9(2,3)15-8-5(6(10)14-15)7(11)12-4-13-8/h4H,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DUBPIPALFZMMRN-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)N1C2=C(C(=NC=N2)Cl)C(=N1)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10BrClN4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.56 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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